molecular formula C22H21N5O2 B3053679 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile CAS No. 5524-30-1

2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile

Número de catálogo B3053679
Número CAS: 5524-30-1
Peso molecular: 387.4 g/mol
Clave InChI: WLPODNUCECUFHZ-ATVHPVEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxic and Antibacterial Agents

A study by Sa̧czewski et al. (2008) explored the structure-activity relationships of heteroaryl-acrylonitriles, including compounds structurally similar to 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile. These compounds exhibited significant cytotoxic and antibacterial activities, suggesting their potential as therapeutic agents in cancer and bacterial infections. Modifications to the benzimidazole ring were found to significantly impact cytotoxic activity (Sa̧czewski et al., 2008).

Synthesis and Cytotoxic Potency

Further research by Sa̧czewski et al. (2004) investigated the synthesis and in vitro cytotoxic potency of acrylonitriles substituted with benzimidazoles. These compounds were tested against various human cancer cell lines, indicating their potential as novel chemotherapeutic agents. Notably, specific substitutions on the benzimidazole ring greatly influenced their cytotoxic effectiveness (Sa̧czewski et al., 2004).

Structural and Spectroscopic Study

Hranjec et al. (2012) conducted a study on the synthesis, crystal structure, and spectroscopic characterization of novel benzimidazoles, potentially including derivatives of 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile. Their research included titration with metal chloride salts to explore their use as potential chemosensors, highlighting the diverse applications of such compounds in analytical chemistry (Hranjec et al., 2012).

Spasmolytic Activities

Naruto et al. (1982) synthesized and screened benzisoxazolyl-acrylonitrile derivatives, structurally related to the compound , for spasmolytic activity. Their findings suggest the potential of these compounds in treating spasmodic conditions (Naruto et al., 1982).

Vasorelaxant Properties

Estrada-Soto et al. (2006) investigated the relaxant activity of benzimidazole derivatives on isolated rat aortic rings. Their research indicated that certain substitutions on the benzimidazole structure, similar to the compound , possess vasorelaxant properties and could be explored as potential treatments for hypertensive diseases (Estrada-Soto et al., 2006).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-methyl-1H-benzimidazole-2-carbaldehyde, which is synthesized from o-phenylenediamine and acetaldehyde. The second intermediate is 3-nitro-4-(1-piperidinyl)benzaldehyde, which is synthesized from 3-nitrobenzaldehyde and piperidine. These two intermediates are then coupled with acrylonitrile to form the final product.", "Starting Materials": [ "o-phenylenediamine", "acetaldehyde", "3-nitrobenzaldehyde", "piperidine", "acrylonitrile" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-1H-benzimidazole-2-carbaldehyde from o-phenylenediamine and acetaldehyde using a condensation reaction.", "Step 2: Synthesis of 3-nitro-4-(1-piperidinyl)benzaldehyde from 3-nitrobenzaldehyde and piperidine using a condensation reaction.", "Step 3: Coupling of 5-methyl-1H-benzimidazole-2-carbaldehyde and 3-nitro-4-(1-piperidinyl)benzaldehyde with acrylonitrile using a Knoevenagel condensation reaction to form the final product." ] }

Número CAS

5524-30-1

Nombre del producto

2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile

Fórmula molecular

C22H21N5O2

Peso molecular

387.4 g/mol

Nombre IUPAC

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enenitrile

InChI

InChI=1S/C22H21N5O2/c1-15-5-7-18-19(11-15)25-22(24-18)17(14-23)12-16-6-8-20(21(13-16)27(28)29)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3,(H,24,25)/b17-12-

Clave InChI

WLPODNUCECUFHZ-ATVHPVEESA-N

SMILES isomérico

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])/C#N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C#N

SMILES canónico

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.